1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole
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Overview
Description
“1-[3-(Benzotriazol-1-yl)-2-chloropropyl]benzotriazole” is a complex organic compound that contains the benzotriazole moiety. Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B. Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis
Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical and Chemical Properties Analysis
Benzotriazole is a white solid with a melting point of 100 °C, a boiling point of 350 °C, a density of 1.36 g/mL, and is soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Benzotriazole-mediated heteroalkylations have been explored for many synthetic pathways . The principle of an aminoalkylation (or Mannich reaction) with primary or secondary amines was applied to the reaction of . Benzotriazole and its derivatives have a huge synthetic potential and their specific reactivity is discussed and illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures .
Properties
IUPAC Name |
1-[3-(benzotriazol-1-yl)-2-chloropropyl]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6/c16-11(9-21-14-7-3-1-5-12(14)17-19-21)10-22-15-8-4-2-6-13(15)18-20-22/h1-8,11H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFJIVDTDFQOHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(CN3C4=CC=CC=C4N=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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